Helicid

Descripción general

Descripción

Helicide es un compuesto natural que se aísla principalmente del fruto de la planta Helicia nilgirica. Pertenece a la clase de los flavonoides y se ha reconocido por sus diversas actividades farmacológicas, que incluyen propiedades sedantes, analgésicas y antiinflamatorias .

Aplicaciones Científicas De Investigación

Helicide tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como compuesto modelo en el estudio de reacciones biocatalíticas y el desarrollo de nuevos métodos de síntesis.

Biología: Investigado por su papel en los procesos celulares y su interacción con moléculas biológicas.

Mecanismo De Acción

Helicide ejerce sus efectos a través de varios objetivos y vías moleculares. Interactúa con enzimas y receptores en el sistema nervioso central, lo que lleva a sus efectos sedantes y analgésicos. La interacción con la pepsina es impulsada por la entalpía, y las fuerzas de Van der Waals y los puentes de hidrógeno son las fuerzas principales entre helicide y la pepsina. Los estudios de acoplamiento molecular han confirmado aún más el modo de unión obtenido por estudios experimentales.

Análisis Bioquímico

Biochemical Properties

Helicid interacts with the enzyme tyrosinase . A novel tyrosinase inhibitor, 6′-O-cinnamoyl-helicid (this compound cinnamylate), was synthesized by a biocatalytic approach with Aspergillus oryzae cells . This interaction with tyrosinase suggests that this compound plays a role in the biosynthetic pathway of melanin .

Cellular Effects

This compound influences cell function by inhibiting tyrosinase, an enzyme involved in the biosynthetic pathway of melanin . This inhibition can lead to a reduction in melanin production, which can have various effects on cellular processes, particularly those related to pigmentation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with tyrosinase, leading to the inhibition of this enzyme . This inhibition can result in changes in gene expression related to melanin production .

Temporal Effects in Laboratory Settings

It is known that the whole-cells retained 68.87% of its initial activity after reusing for seven batches .

Metabolic Pathways

The biotransformation route of this compound was identified as demethylation, oxidation, dehydroxylation, hydrogenation, decarbonylation, glucuronide conjugation, and methylation . This suggests that this compound interacts with various enzymes and cofactors involved in these metabolic pathways .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Helicide se puede sintetizar utilizando un enfoque biocatalítico con células de Aspergillus oryzae. Este método alcanza una alta tasa de conversión de la reacción, velocidad de reacción y regioselectividad, alcanzando el 99% en condiciones óptimas. Otro método implica el uso de un biocatalizador de células completas liofilizadas basado en Pseudomonas aeruginosa para la acilación regioselectiva de helicide con ésteres de ácido graso de vinilo en solventes orgánicos.

Métodos de producción industrial

La producción industrial de helicide a menudo implica la extracción y purificación de la planta Helicia nilgirica. El proceso incluye la extracción con agua o con solvente orgánico, seguido de pasos de purificación como la cromatografía para aislar el compuesto en su forma pura .

Análisis De Reacciones Químicas

Tipos de reacciones

Helicide experimenta varias reacciones químicas, que incluyen:

Oxidación: Helicide se puede oxidar para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir helicide en sus formas reducidas.

Sustitución: Helicide puede sufrir reacciones de sustitución, particularmente en presencia de reactivos específicos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo involucran reactivos como halógenos y nucleófilos en condiciones controladas.

Principales productos

Comparación Con Compuestos Similares

Compuestos similares

Gastrodina: Similar en estructura a helicide y también exhibe propiedades sedantes y analgésicas.

Derivados del cinamato: Compuestos como el cinamato de helicide, sintetizados mediante métodos biocatalíticos, comparten actividades farmacológicas similares.

Unicidad

Helicide es único debido a su alta eficacia en el tratamiento del dolor neuropático y los trastornos del sueño sin causar insomnio de rebote o dependencia de drogas . Su capacidad de ser administrado eficazmente a través de sistemas avanzados de administración de fármacos aumenta aún más su potencial terapéutico .

Actividad Biológica

Helicid, a bioactive compound derived from the plant Helicia nilgirica, has garnered significant attention in the field of pharmacology due to its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its sedative, analgesic, and antidepressant properties, alongside its mechanisms of action.

Overview of this compound

This compound is traditionally used in Chinese herbal medicine for treating various ailments, including headaches, insomnia, and depression. Its chemical structure, 4-formylphenyl-β-D-allopyranoside, is believed to contribute to its pharmacological effects. Recent studies have indicated that this compound exhibits multiple biological activities, making it a promising candidate for further research and development.

1. Sedative and Analgesic Effects

Research has documented this compound's sedative and analgesic properties. A review highlighted that this compound and its derivatives demonstrate significant hypnotic effects with minimal side effects. The compound's efficacy in sedation has led to investigations into structural modifications aimed at enhancing its potency while reducing adverse effects .

Table 1: Summary of Sedative and Analgesic Effects of this compound

| Study Reference | Dosage | Effect Observed | Mechanism |

|---|---|---|---|

| 400 mg/kg | Significant sedation | Modulation of GABAergic pathways | |

| Varies | Pain relief in models | Inhibition of inflammatory cytokines |

2. Antidepressant Activity

This compound has been shown to alleviate depression-like behaviors in animal models, particularly in chronic unpredictable mild stress (CUMS) rats. Studies indicate that this compound administration leads to increased expression of brain-derived neurotrophic factor (BDNF) and modulation of serotonergic systems, which are crucial for mood regulation .

Case Study: Antidepressant Effects in CUMS Rats

- Objective : To evaluate the antidepressant-like effects of this compound.

- Method : CUMS model was employed where rats were subjected to stressors over six weeks.

- Findings : this compound treatment significantly improved locomotor activity and sucrose preference compared to controls, indicating reduced depressive symptoms. Additionally, it reversed the downregulation of 5-HT1A receptors associated with stress .

Table 2: Antidepressant Effects of this compound

| Study Reference | Dosage | Behavioral Changes | Biological Markers |

|---|---|---|---|

| 400 mg/kg | Increased activity in open field test | Elevated BDNF levels | |

| 100 mg/kg | Enhanced sucrose preference | Modulation of 5-HT1A receptors |

The mechanisms underlying the biological activities of this compound are complex and involve various signaling pathways:

- GABAergic Modulation : this compound enhances GABA receptor activity, contributing to its sedative effects.

- Serotonergic System Activation : The compound promotes serotonergic neurotransmission, which is essential for mood regulation and alleviation of depressive symptoms.

- Inflammatory Cytokine Regulation : this compound exhibits anti-inflammatory properties by modulating cytokine levels, which may play a role in its analgesic and antidepressant effects .

Propiedades

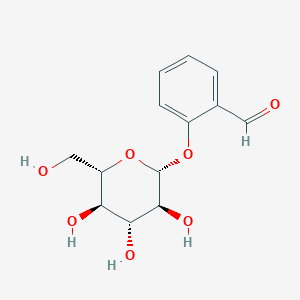

IUPAC Name |

4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O7/c14-5-7-1-3-8(4-2-7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-5,9-13,15-18H,6H2/t9-,10-,11-,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZAGZCCJJBKNZ-SYLRKERUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C=O)O[C@H]2[C@@H]([C@@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.